molecular formula C12H16ClN3O B1399238 1-(3-((3-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone CAS No. 1316227-06-1

1-(3-((3-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone

Cat. No. B1399238
M. Wt: 253.73 g/mol
InChI Key: AQQGCECQGZTQDI-UHFFFAOYSA-N
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Description

“1-(3-((3-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone” is a chemical compound with the molecular formula C12H16ClN3O and a molecular weight of 253.73 . It is used in pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring attached to a pyrazine ring via a methylene bridge . The pyrazine ring carries a chlorine atom .


Physical And Chemical Properties Analysis

The boiling point and other specific physical and chemical properties of this compound are not provided in the search results .

Scientific Research Applications

  • Microwave-Assisted Synthesis and Antibacterial Activity : A study detailed the microwave-assisted synthesis of piperidine derivatives showing antibacterial activity, highlighting the method's efficiency and the compounds' potential as antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010). This method's relevance is the potential adaptability for synthesizing various piperidine-related compounds, including 1-(3-((3-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone, for antibacterial purposes.

  • Spectroscopic Characterization and Biological Applications : Research on the synthesis, spectroscopic characterization, and biological evaluation of compounds involving piperidine and related structures has been conducted. For instance, a compound synthesized using a click chemistry approach was characterized and evaluated for cytotoxicity, indicating the potential for biological applications of similar compounds (Govindhan et al., 2017).

  • Antimicrobial and Cytotoxic Studies : Various studies have synthesized and evaluated the antimicrobial and cytotoxic activities of novel piperidine-containing compounds. These studies highlight the potential therapeutic applications of piperidine derivatives in treating infections and as anticancer agents (Gan, Fang, & Zhou, 2010).

  • Analgesic and Antiinflammatory Activities : Research into the analgesic and antiinflammatory activities of compounds related to piperidine and benzoxazolinone derivatives indicates the potential for developing new pain management and anti-inflammatory medications (Palaska, Ünlü, Erdogan, Şafak, Gumusel, & Sunal, 1993).

Future Directions

The future directions for this compound are not specified in the search results. Given its use in pharmaceutical testing , it may have potential applications in drug development.

properties

IUPAC Name

1-[3-[(3-chloropyrazin-2-yl)methyl]piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c1-9(17)16-6-2-3-10(8-16)7-11-12(13)15-5-4-14-11/h4-5,10H,2-3,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQGCECQGZTQDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)CC2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((3-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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